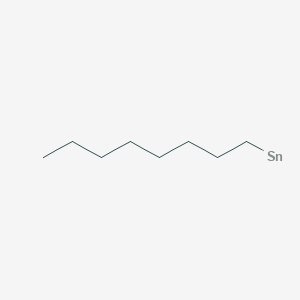
Octyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyltin compounds, also known as this compound derivatives, are a class of organotin compounds where the tin atom is bonded to one or more octyl groups. These compounds are widely used in various industrial applications due to their unique chemical properties. They are particularly known for their role as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Octyltin compounds can be synthesized through several methods. One common method involves the reaction of tin tetrachloride with Grignard reagents. For example, the synthesis of tetrathis compound can be achieved by reacting tin tetrachloride with octylmagnesium bromide :
SnCl4+4C8H17MgBr→Sn(C8H17)4+4MgBrCl
Another method involves the direct reaction of metallic tin with organohalides in the presence of a catalyst . This method is particularly useful for producing carbofunctional organotin compounds.
Industrial Production Methods
In industrial settings, octyl tin compounds are often produced through large-scale reactions involving tin tetrachloride and octylmagnesium bromide. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Octyltin compounds undergo various types of chemical reactions, including:
Oxidation: This compound compounds can be oxidized to form tin oxides and hydroxides.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: This compound compounds can undergo substitution reactions where the octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include tin oxides, hydroxides, and various substituted organotin compounds .
科学的研究の応用
Octyltin compounds have a wide range of applications in scientific research:
作用機序
The mechanism of action of octyl tin compounds varies depending on their application. In the context of PVC stabilization, octyl tin compounds act by neutralizing hydrochloric acid released during the degradation of PVC, thereby preventing further degradation . In biological applications, octyl tin compounds can interact with cellular components, leading to cell death or inhibition of cell growth .
類似化合物との比較
Octyltin compounds can be compared with other organotin compounds such as butyl tin and phenyl tin derivatives. While all these compounds share similar chemical properties, octyl tin compounds are generally less toxic and have better migration resistance in PVC applications . Other similar compounds include:
Butyl tin compounds: Used in similar applications but are more toxic.
Phenyl tin compounds: Have different chemical properties and are used in different industrial applications.
Conclusion
This compound compounds are versatile organotin compounds with a wide range of applications in chemistry, biology, medicine, and industry. Their unique chemical properties make them valuable in various industrial processes, particularly in the stabilization of PVC and as catalysts in organic synthesis. Despite their potential toxicity, their benefits in industrial and scientific applications make them an important class of compounds.
特性
CAS番号 |
15231-57-9 |
|---|---|
分子式 |
C8H17Sn |
分子量 |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
InChIキー |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
正規SMILES |
CCCCCCCC[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)
![N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)
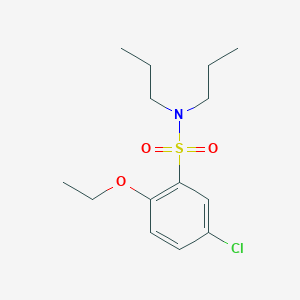
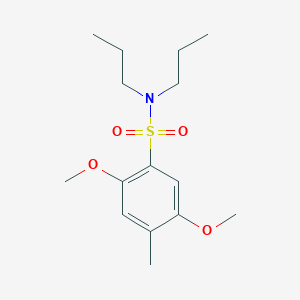
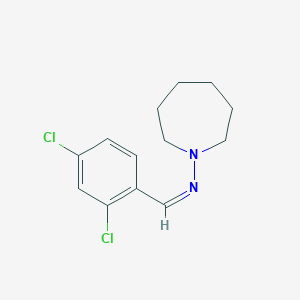


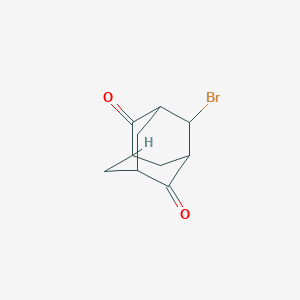
![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)
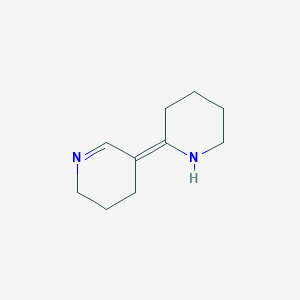
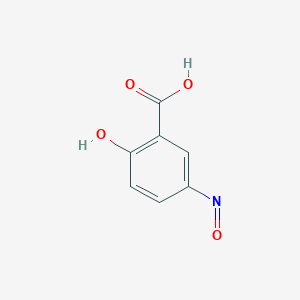
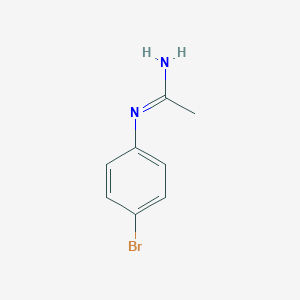
![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)
